tert-Butyl 2-(4-aminobutoxy)acetate
Description
This compound is characterized by a tert-butyl ester group attached to an acetoxy chain bearing a 4-aminobutoxy substituent. The tert-butyl group confers steric hindrance, enhancing stability and influencing solubility, while the aminobutoxy moiety may contribute to reactivity in pharmaceutical or polymer synthesis.
Properties
IUPAC Name |
tert-butyl 2-(4-aminobutoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXSRGMVMINRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-aminobutoxy)acetate typically involves the esterification of 2-(4-aminobutoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can be employed to catalyze the esterification reaction. The reaction mixture is typically subjected to distillation to purify the desired ester product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-aminobutoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amines.
Scientific Research Applications
tert-Butyl 2-(4-aminobutoxy)acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-aminobutoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The presence of the aminobutoxy group allows for interactions with proteins and nucleic acids, potentially modulating their function and activity.
Comparison with Similar Compounds
Table 1: Key Properties of tert-Butyl 2-(4-aminobutoxy)acetate and Analogues
Structural and Functional Differences
- Substituent Effects: Aminobutoxy vs. Nitro/Formyl Groups: Derivatives like tert-Butyl 2-(4-nitrophenoxy)acetate and tert-Butyl 2-(3-formylphenoxy)acetate exhibit higher electrophilicity, enabling participation in condensation or nucleophilic substitution reactions . Sulfonyl/Cyanophenyl Groups: The sulfonyl and cyanophenyl groups in tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate facilitate π-π stacking and hydrogen bonding, critical for crystal engineering .
Biological Activity
Introduction
tert-Butyl 2-(4-aminobutoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- CAS Number : 174579-31-8
The compound features a tert-butyl group attached to an acetate moiety, which is linked to a 4-aminobutoxy substituent. This structural arrangement is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : Similar compounds have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .
- Neuroprotective effects : The presence of the amino group may facilitate interactions with neurotransmitter systems, potentially offering protective effects in neurodegenerative conditions.
Anti-inflammatory Activity
A study focused on related compounds demonstrated significant anti-inflammatory effects. For instance, derivatives of tert-butyl phenylcarbamate exhibited promising anti-inflammatory activity in vivo, with inhibition percentages ranging from 39% to 54% when tested against carrageenan-induced edema in rats .
| Compound | Inhibition Percentage (%) |
|---|---|
| Compound 4a | 54.239 |
| Compound 4i | 39.021 |
These findings suggest that tert-butyl derivatives may similarly affect inflammatory pathways.
Neuroprotective Effects
Research into related compounds has indicated potential neuroprotective properties, particularly in models of oxidative stress. Compounds with similar structures have been shown to reduce neuronal cell death by modulating oxidative stress markers and enhancing antioxidant defenses.
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, tert-butyl derivatives were administered to rats subjected to inflammatory stimuli. The results indicated a marked reduction in paw edema, suggesting the compound's efficacy in modulating inflammation through COX inhibition.
Case Study 2: Neuroprotection in Animal Models
In another study involving neurotoxic agents, administration of tert-butyl analogs resulted in decreased neuronal loss and improved behavioral outcomes in animal models. This suggests that the compound may have therapeutic potential for conditions such as Alzheimer's disease or Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
